molecular formula C8H12O B3286098 Bicyclo[4.1.0]heptane-7-carbaldehyde CAS No. 81980-22-5

Bicyclo[4.1.0]heptane-7-carbaldehyde

Cat. No.: B3286098
CAS No.: 81980-22-5
M. Wt: 124.18 g/mol
InChI Key: MIOWCLFTUUSRGK-UHFFFAOYSA-N
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Description

Bicyclo[4.1.0]heptane-7-carbaldehyde is an organic compound with the molecular formula C8H12O. It is a bicyclic structure that includes a cyclohexane ring fused to a cyclopropane ring, with an aldehyde functional group attached to the seventh carbon atom. This compound is of interest in various fields of research due to its unique structural properties and reactivity.

Scientific Research Applications

Bicyclo[4.1.0]heptane-7-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and fragrances.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.1.0]heptane-7-carbaldehyde can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether to form the bicyclic structure . Another method involves the oxidation of bicyclo[4.1.0]heptane-7-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods

While specific industrial production methods for bicyclo[41

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.1.0]heptane-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with nucleophiles like Grignard reagents to form secondary alcohols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents (RMgX)

Major Products Formed

    Oxidation: Bicyclo[4.1.0]heptane-7-carboxylic acid

    Reduction: Bicyclo[4.1.0]heptane-7-methanol

    Substitution: Secondary alcohols with various alkyl groups

Mechanism of Action

The mechanism of action of bicyclo[4.1.0]heptane-7-carbaldehyde largely depends on its functional group interactions. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. Additionally, the compound’s bicyclic structure can interact with enzymes and receptors, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Bicyclo[4.1.0]heptane-7-carbaldehyde can be compared with other similar compounds such as:

Bicyclo[41

Properties

IUPAC Name

bicyclo[4.1.0]heptane-7-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-5-8-6-3-1-2-4-7(6)8/h5-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOWCLFTUUSRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.1.0]heptane-7-carbaldehyde
Reactant of Route 2
Bicyclo[4.1.0]heptane-7-carbaldehyde
Reactant of Route 3
Bicyclo[4.1.0]heptane-7-carbaldehyde
Reactant of Route 4
Bicyclo[4.1.0]heptane-7-carbaldehyde
Reactant of Route 5
Bicyclo[4.1.0]heptane-7-carbaldehyde
Reactant of Route 6
Bicyclo[4.1.0]heptane-7-carbaldehyde

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